3'-Amino-3'-deoxythymidine

Descripción general

Descripción

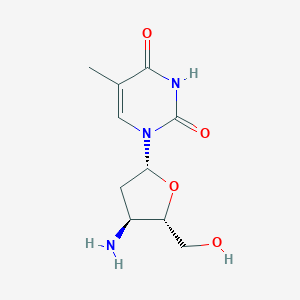

3’-Amino-3’-deoxythymidine is a modified nucleoside analog derived from thymidine It is characterized by the substitution of the hydroxyl group at the 3’ position with an amino group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Amino-3’-deoxythymidine typically involves the reduction of 3’-azido-3’-deoxythymidine. One efficient method employs a palladium catalyst with ammonium formate as the hydrogen source . This method results in high yields and is relatively straightforward.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the scalable synthesis of related compounds suggests that similar catalytic reduction techniques could be employed on an industrial scale .

Análisis De Reacciones Químicas

Types of Reactions: 3’-Amino-3’-deoxythymidine undergoes various chemical reactions, including:

Reduction: The reduction of 3’-azido-3’-deoxythymidine to 3’-Amino-3’-deoxythymidine using palladium catalysts.

Substitution: The amino group at the 3’ position can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Palladium Catalyst: Used in the reduction of azido groups to amino groups.

Ammonium Formate: Serves as a hydrogen source in reduction reactions.

Major Products:

3’-Amino-3’-deoxythymidine Derivatives: Various derivatives can be synthesized by modifying the amino group.

Aplicaciones Científicas De Investigación

Metabolic Pathways

Catabolism and Toxicity

The metabolic fate of AMT is crucial for understanding its therapeutic potential and side effects. Studies have identified AMT as a catabolite of 3'-azido-3'-deoxythymidine (AZT), a well-known antiviral drug used in HIV treatment. In human liver microsomes, AMT was found to be significantly more toxic than AZT itself, with a toxicity profile indicating a 5- to 7-fold increase in cytotoxicity towards hematopoietic progenitor cells. This raises concerns about the implications of AMT formation during AZT treatment .

Formation of Glucuronides

AMT is also metabolized into various glucuronide derivatives, which may play a role in its clearance from the body. The formation of these metabolites involves NADPH-dependent enzyme systems, highlighting the liver's critical role in drug metabolism and the potential for drug-drug interactions .

Antiviral Applications

AMT's structural similarity to thymidine makes it a candidate for antiviral therapies, particularly against retroviruses like HIV. Its ability to inhibit viral replication through interference with viral reverse transcriptase positions it as a potential agent for treating AIDS .

Cancer Therapy

Given its antineoplastic properties, AMT is being explored as an adjunctive treatment in various cancer therapies. Its mechanism of inhibiting DNA synthesis can be particularly beneficial in combination with other chemotherapeutic agents aimed at enhancing overall treatment efficacy .

Case Studies

Mecanismo De Acción

The mechanism of action of 3’-Amino-3’-deoxythymidine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis. This interference can inhibit viral replication, making it a potential antiviral agent . The compound targets viral reverse transcriptase, preventing the elongation of viral DNA .

Comparación Con Compuestos Similares

3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral agent used in the treatment of HIV.

2’,3’-Dideoxyinosine (ddI): Another nucleoside analog with antiviral properties.

2’,3’-Dideoxycytidine (ddC): Used in combination therapies for HIV.

Uniqueness: 3’-Amino-3’-deoxythymidine is unique due to its specific modification at the 3’ position, which imparts distinct chemical and biological properties. Its ability to form various derivatives makes it a versatile compound for research and therapeutic applications .

Actividad Biológica

3'-Amino-3'-deoxythymidine (3'-Amino-dT) is a nucleoside analog with significant biological activity, particularly in the context of cancer treatment and antiviral applications. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- CAS Number : 52450-18-7

- IUPAC Name : 1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

This structure allows it to interact with DNA polymerases and other nucleic acid-related enzymes, which is crucial for its biological activity.

The primary mechanism through which 3'-Amino-dT exerts its biological effects is by inhibiting DNA polymerase activity. Research indicates that:

- Inhibition of DNA Synthesis : 3'-Amino-dT decreases the incorporation of labeled thymidine into DNA in L1210 cells, leading to an accumulation of thymidine di- and triphosphate forms. This suggests a blockade in the DNA synthesis pathway .

- Competitive Inhibition : The triphosphate form of 3'-Amino-dT acts as a competitive inhibitor against deoxythymidine triphosphate (dTTP), with a Ki value of 3.3 µM compared to a Km for dTTP at 8 µM. This competitive inhibition is significant in the context of nucleotide metabolism and DNA replication .

Antineoplastic Activity

3'-Amino-dT has been studied for its potential antitumor effects. It has shown promise in various experimental models:

- Cell Line Studies : In vitro studies using L1210 leukemia cells demonstrated that 3'-Amino-dT effectively inhibits cell proliferation by disrupting normal DNA synthesis processes .

- Accumulation of Thymidine Derivatives : The compound leads to the accumulation of various forms of thymidine derivatives, indicating interference with normal nucleotide metabolism .

Antiviral Properties

While primarily noted for its anticancer properties, there is also interest in the antiviral potential of 3'-Amino-dT:

- Mechanism Similarity to Zidovudine : Similar to zidovudine (AZT), another nucleoside analog, 3'-Amino-dT may exhibit antiviral activity by inhibiting reverse transcriptase in retroviruses. However, specific studies on its antiviral efficacy remain limited .

Table 1: Summary of Key Research Findings on 3'-Amino-dT

Propiedades

IUPAC Name |

1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4,11H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVCGXWUUOVPPB-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00966879 | |

| Record name | 1-(3-Amino-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52450-18-7 | |

| Record name | 3'-Aminothymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052450187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Amino-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-AMINO-3'-DEOXYTHYMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W21M0C25B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 3'-amino-3'-deoxythymidine?

A1: this compound acts as a competitive inhibitor of DNA polymerase, primarily targeting DNA polymerase-alpha. [] Its triphosphate form (AMT-TP) competes with deoxythymidine triphosphate (dTTP) for binding to the enzyme. [] This inhibits the incorporation of thymidine into DNA, ultimately hindering DNA synthesis. []

Q2: How does this compound affect cellular processes?

A2: In L1210 cells, AMT significantly reduces the incorporation of thymidine into DNA. [] It also leads to the accumulation of thymidine diphosphate and triphosphate, further disrupting DNA synthesis. [] AMT also shows inhibitory effects on amino acid transport into L1210 cells, comparable to cisplatin. []

Q3: How does this compound affect cell cycle progression?

A3: Studies on L1210 cells suggest that AMT can delay the progression of cells through the cell cycle. [] This effect may be linked to an observed increase in cell volume and a higher proportion of cells in the S phase after incubation with AMT. []

Q4: Is this compound incorporated into DNA?

A4: No detectable incorporation of AMT into L1210 cell DNA was observed, suggesting that it primarily acts as an inhibitor rather than a chain terminator. []

Q5: How does this compound triphosphate interact with HIV-1 reverse transcriptase?

A5: Unlike its competitive inhibition of DNA polymerase-alpha, AMT-TP acts as a noncompetitive inhibitor of HIV-1 reverse transcriptase. [] This suggests a different binding mode and mechanism of action for AMT-TP on this enzyme compared to DNA polymerase-alpha.

Q6: What is the molecular formula and weight of this compound?

A6: this compound has a molecular formula of C10H15N3O4 and a molecular weight of 241.24 g/mol.

Q7: What is the conformation of this compound in solid state and solution?

A7: X-ray diffraction studies show that AMT adopts a syn conformation around the glycosidic bond in its solid state. [] This conformation is stabilized by a network of hydrogen bonds between AMT molecules. [] Conversely, in aqueous solution, 1H NMR analysis indicates that AMT predominantly exists in the anti conformation with the sugar moiety in equilibrium between C3'-endo and C2'-endo puckering. []

Q8: How does the structure of this compound relate to its activity?

A8: Modifications to the 3'-position of thymidine play a crucial role in the activity of AMT. [, ] The presence of the 3'-amino group is crucial for its inhibitory activity against DNA polymerase. [, ] Studies comparing AMT to its 5'-amino and 3',5'-diamino counterparts demonstrate the importance of the 3'-amino group for antineoplastic activity in murine leukemia cells. []

Q9: What is known about the activity of this compound analogues?

A9: Several AMT analogues have been synthesized and evaluated for their biological activities. Carbocyclic analogues of AMT, where the furanose ring is replaced with a cyclopentane ring, have shown antiviral activity against herpes simplex virus type 1, albeit with cell-type specificity. []

Q10: How do the activities of this compound and 3'-azido-3'-deoxythymidine (AZT) compare?

A10: AMT is a metabolite of AZT. [, ] While both compounds inhibit DNA synthesis, they display different potencies and mechanisms of action. [, ] AMT is more potent than AZT in inhibiting human colony-forming unit-granulocyte macrophages and burst-forming unit-erythroids. [, ]

Q11: How is this compound metabolized?

A11: AMT is primarily metabolized in the liver, mainly through glucuronidation. [, ] The major metabolite identified is this compound glucuronide (GAMT), formed by the reductive metabolism of AZT glucuronide (GAZT). []

Q12: What is the role of the liver in the metabolism of this compound?

A12: The liver plays a crucial role in the metabolism and clearance of AMT. [, ] Studies using rat hepatocytes have shown that the liver is the primary site for the formation of both GAZT and AMT. []

Q13: How does this compound penetrate the central nervous system?

A13: AMT can penetrate the cerebrospinal fluid (CSF) after the administration of its prodrug, AZT. [] Studies have shown that the CSF/plasma concentration ratio for AMT is approximately equal to that of AZT, suggesting similar penetration abilities. []

Q14: What is the toxicity profile of this compound?

A14: AMT exhibits cytotoxicity, particularly towards human bone marrow cells. [] It is considered more toxic than its prodrug, AZT, with a 5- to 7-fold higher toxicity toward human colony-forming units-granulocyte macrophages and burst-forming units-erythroid. [, ]

Q15: What analytical techniques are used to quantify this compound?

A15: Various analytical methods have been developed to quantify AMT in biological samples. These methods include high-performance liquid chromatography (HPLC) [, ], often coupled with derivatization techniques for enhanced sensitivity. [] Additionally, competitive ELISA has been developed for the specific quantitation of AMT in serum samples. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.